

A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dihydroxypropyl methacrylate

Cat. No.: B035601

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic, bifunctional monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique structure, featuring a polymerizable methacrylate group and a vicinal diol, allows for the synthesis of highly hydrophilic and biocompatible polymers with tunable properties. This technical guide provides an in-depth overview of DHPMA, including its chemical and physical properties, synthesis and polymerization methodologies, and diverse applications, with a particular focus on its role in drug delivery systems, tissue engineering, and biocompatible coatings. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.

Chemical and Physical Properties

2,3-Dihydroxypropyl methacrylate is a colorless to light yellow, oily liquid.^[1] Its dual functionality, stemming from the methacrylate vinyl group and the two hydroxyl groups, dictates its chemical behavior and wide range of applications.^[2] The hydroxyl groups impart hydrophilicity and provide sites for further chemical modification or cross-linking.^{[2][3]}

Table 1: Physicochemical Properties of **2,3-Dihydroxypropyl Methacrylate**

Property	Value	Reference(s)
CAS Number	5919-74-4	[4][5]
Molecular Formula	C ₇ H ₁₂ O ₄	[4][6]
Molecular Weight	160.17 g/mol	[4][6]
Density	1.161 - 1.2 g/cm ³	[5][6]
Boiling Point	140 °C at 0.6 mmHg; 310.3 °C at 760 mmHg	[5][6]
Flash Point	127.3 °C	[5][6]
Refractive Index (n _{20/D})	1.470 - 1.476	[5][7]
Water Solubility	100 g/L at 25 °C	[6]
Hydrogen Bond Donor Count	2	[4][7]
Hydrogen Bond Acceptor Count	4	[7]
IUPAC Name	2,3-dihydroxypropyl 2-methylprop-2-enoate	[4][8]
Synonyms	Glycerol monomethacrylate (GMA/GMMA), Glyceryl methacrylate	[4][6][9]

Synthesis and Purification

High-purity DHPMA is crucial for research applications, particularly in the biomedical field. The most common synthetic routes involve the ring-opening of a precursor, glycidyl methacrylate (GMA), or the deprotection of a protected form of DHPMA.

Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)

This method is often preferred as it can be performed in an aqueous medium and avoids complex separation procedures.[3][6]

Methodology:

- **Reaction Setup:** An aqueous solution of glycidyl methacrylate (GMA) is prepared.
- **Acid Catalyst:** A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.[\[3\]](#)
- **Reaction Conditions:** The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 9 hours) in the presence of air to facilitate the quantitative conversion of GMA to DHPMA.[\[6\]](#)
- **Monitoring:** The progress of the reaction can be monitored using techniques like ^1H NMR spectroscopy to confirm the disappearance of the epoxide protons and the appearance of the diol protons.[\[6\]](#)
- **Work-up:** Upon completion, the solution containing DHPMA can often be used directly for polymerization, or the product can be purified further.

Synthesis of DHPMA via acid-catalyzed hydrolysis of Glycidyl Methacrylate.

Experimental Protocol: Synthesis from a Ketal-Protected Precursor

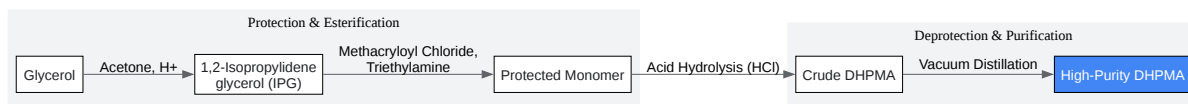
This multi-step method offers high yields (95-98%) and is suitable for applications requiring very high purity monomer.[\[3\]](#)

Methodology:

- **Protection:** Glycerol is reacted with acetone in the presence of an acid catalyst to form 1,2-isopropylidene glycerol (IPG), also known as solketal. This protects the vicinal diol.[\[4\]](#)
- **Esterification:** The protected glycerol (IPG) is then reacted with methacryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. This forms (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.[\[3\]](#)[\[4\]](#)
- **Deprotection (Hydrolysis):** The protecting group is removed by acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid (e.g., HCl) in a solvent mixture like

tetrahydrofuran and water. This cleaves the ketal group, yielding high-purity DHPMA.[3]

- Purification: The crude DHPMA is often purified by vacuum distillation to remove impurities, unreacted starting materials, and isomers.[3]



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Multi-step synthesis of high-purity DHPMA using a protecting group strategy.

Polymerization

DHPMA readily undergoes free-radical polymerization through its methacrylate group to form poly(**2,3-dihydroxypropyl methacrylate**), or p(DHPMA).[3] This hydrophilic polymer is a key component in many biomedical materials.[10]

Free-Radical Polymerization

Conventional free-radical polymerization can be initiated using thermal or photoinitiators. For example, the free-radical polymerization of DHPMA and its acrylate analogue (2,3-dihydroxypropyl acrylate) has been studied in water-dioxane solutions.[4] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed to synthesize well-defined p(DHPMA)-based block copolymers.[6][11]

Copolymerization

DHPMA can be copolymerized with various other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization with N-isopropylacrylamide (NIPAm) to create thermo-responsive polymers.[10] The introduction of the hydrophilic DHPMA monomer can be used to tune the lower critical solution temperature (LCST) of p(NIPAm).[10]

Table 2: Reactivity Ratios for Copolymerization of DHPMA and N-isopropylacrylamide (NIPAm)

Monomer 1	r_1	Monomer 2	r_2	System/Conditions	Reference
DHPMA	3.09	NIPAm	0.11	Free radical copolymerization	[10]

The reactivity ratios indicate that DHPMA has a greater preference for homopolymerization, while NIPAm prefers to copolymerize.[10]

Key Applications in Research and Drug Development

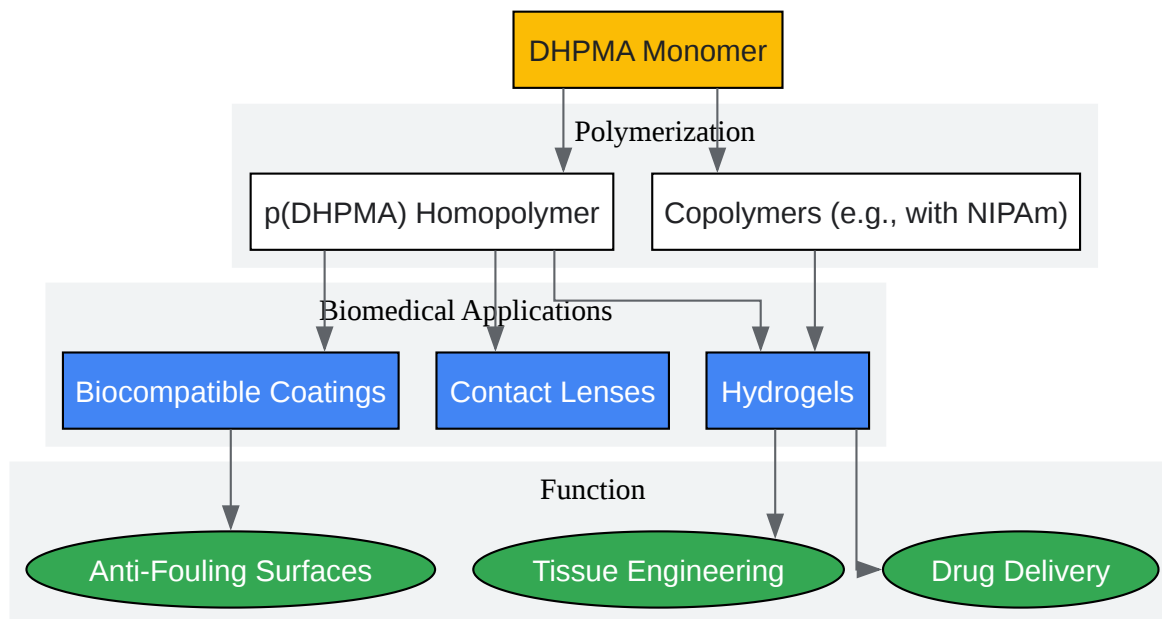
The unique combination of a polymerizable group and a hydrophilic diol functionality makes DHPMA a versatile monomer for a wide range of applications, particularly in the biomedical field.[2][3]

Hydrogels for Drug Delivery and Tissue Engineering

p(DHPMA) is extensively used to create hydrogels, which are three-dimensional, water-swollen polymer networks.[2][3] These hydrogels are highly biocompatible and can be designed for the controlled and sustained release of therapeutic agents.[3][7] They are also used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration. [3] The high water content and biocompatibility of p(DHPMA) hydrogels are advantageous for applications like wound dressings and soft contact lenses.[2][10]

Biocompatible Coatings

DHPMA is used to modify the surfaces of medical devices such as catheters and biosensors.[2] Polymer brushes of p(DHPMA) can be grafted onto surfaces to create highly hydrophilic, anti-fouling coatings that resist protein adhesion and thrombus formation, improving the biocompatibility of implanted devices.[2][3]



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035601#2-3-dihydroxypropyl-methacrylate-cas-number-5919-74-4]

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